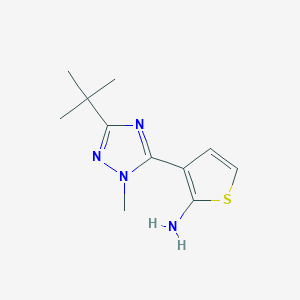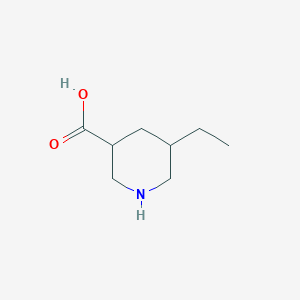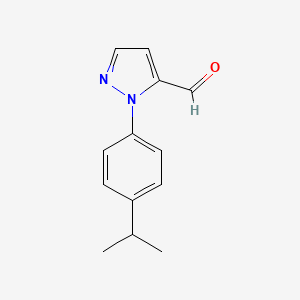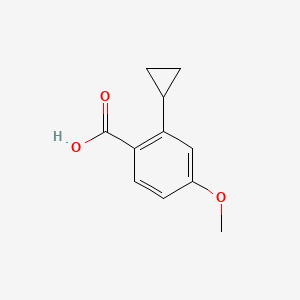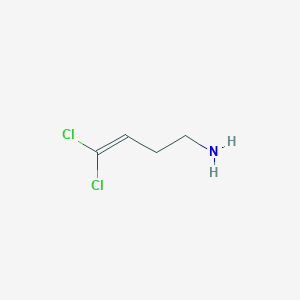
4,4-Dichloro-3-butenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dichloro-3-butenylamine is an organic compound with the molecular formula C4H8Cl2N It is a derivative of butenylamine, where two chlorine atoms are substituted at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dichloro-3-butenylamine typically involves the chlorination of 3-butenylamine. One common method is the reaction of 3-butenylamine with chlorine gas under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and to ensure selective substitution at the 4th position.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of a microchannel reactor where 3-butenylamine and chlorine gas are continuously fed into the reactor. The reaction conditions, such as temperature and flow rates, are carefully controlled to optimize yield and purity. The product is then separated and purified through distillation or crystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dichloro-3-butenylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it to 4-chloro-3-butenylamine or 3-butenylamine.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) are employed under basic conditions.
Major Products Formed
Oxidation: 4,4-Dichloro-3-butenoic acid.
Reduction: 4-Chloro-3-butenylamine.
Substitution: 4-Amino-3-butenylamine or 4-Methylthio-3-butenylamine
Aplicaciones Científicas De Investigación
4,4-Dichloro-3-butenylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of 4,4-Dichloro-3-butenylamine involves its interaction with specific molecular targets. The chlorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This can lead to the inhibition or activation of these targets, depending on the context. The compound’s ability to undergo substitution reactions makes it a versatile tool in modifying biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichloroisocoumarin: A serine protease inhibitor with similar chlorine substitutions.
2,4-Dichloro-6-isopropyl-1,3,5-triazine: Used in herbicides and has similar reactivity due to chlorine atoms.
Uniqueness
4,4-Dichloro-3-butenylamine is unique due to its specific substitution pattern, which imparts distinct chemical properties. Its ability to undergo selective reactions makes it valuable in synthetic chemistry and pharmaceutical development .
Propiedades
Número CAS |
98070-40-7 |
|---|---|
Fórmula molecular |
C4H7Cl2N |
Peso molecular |
140.01 g/mol |
Nombre IUPAC |
4,4-dichlorobut-3-en-1-amine |
InChI |
InChI=1S/C4H7Cl2N/c5-4(6)2-1-3-7/h2H,1,3,7H2 |
Clave InChI |
PQSMJIWHXMHTBL-UHFFFAOYSA-N |
SMILES canónico |
C(CN)C=C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


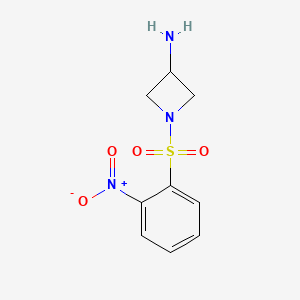
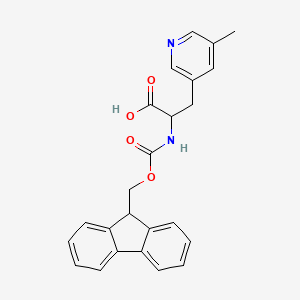
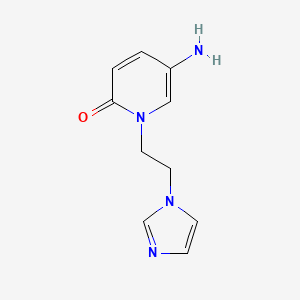

![N-ethylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13626029.png)

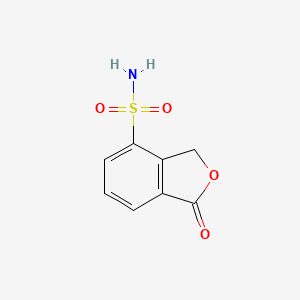
![1-methyl-3-[(pyrrolidin-3-yl)methyl]-1H-pyrazole](/img/structure/B13626049.png)
